molecular formula C17H16F2N6S B11055471 6-(3-tert-butyl-1-methyl-1H-pyrazol-5-yl)-3-(3,4-difluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

6-(3-tert-butyl-1-methyl-1H-pyrazol-5-yl)-3-(3,4-difluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B11055471
M. Wt: 374.4 g/mol
InChI Key: MBJPLTWCKLTMAJ-UHFFFAOYSA-N
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Description

6-[3-(TERT-BUTYL)-1-METHYL-1H-PYRAZOL-5-YL]-3-(3,4-DIFLUOROPHENYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE is a complex heterocyclic compound that features a combination of pyrazole, triazole, and thiadiazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[3-(TERT-BUTYL)-1-METHYL-1H-PYRAZOL-5-YL]-3-(3,4-DIFLUOROPHENYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE typically involves multi-step reactions starting from commercially available precursors. One common approach involves the condensation of 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine with 3,4-difluorobenzaldehyde to form an intermediate, which is then cyclized with appropriate reagents to form the triazolo[3,4-b][1,3,4]thiadiazole ring system .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to improve efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

6-[3-(TERT-BUTYL)-1-METHYL-1H-PYRAZOL-5-YL]-3-(3,4-DIFLUOROPHENYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyrazole and triazole rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like methanol or dichloromethane .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

6-[3-(TERT-BUTYL)-1-METHYL-1H-PYRAZOL-5-YL]-3-(3,4-DIFLUOROPHENYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-[3-(TERT-BUTYL)-1-METHYL-1H-PYRAZOL-5-YL]-3-(3,4-DIFLUOROPHENYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, potentially inhibiting or modulating their activity. This can lead to various biological effects, such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-[3-(TERT-BUTYL)-1-METHYL-1H-PYRAZOL-5-YL]-3-(3,4-DIFLUOROPHENYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE is unique due to its combination of pyrazole, triazole, and thiadiazole rings, which confer distinct chemical and biological properties. This structural complexity makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C17H16F2N6S

Molecular Weight

374.4 g/mol

IUPAC Name

6-(5-tert-butyl-2-methylpyrazol-3-yl)-3-(3,4-difluorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C17H16F2N6S/c1-17(2,3)13-8-12(24(4)22-13)15-23-25-14(20-21-16(25)26-15)9-5-6-10(18)11(19)7-9/h5-8H,1-4H3

InChI Key

MBJPLTWCKLTMAJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=NN(C(=C1)C2=NN3C(=NN=C3S2)C4=CC(=C(C=C4)F)F)C

Origin of Product

United States

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